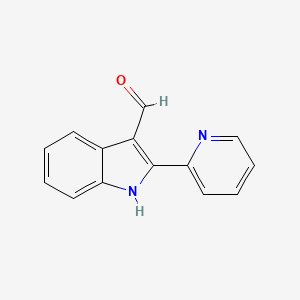

2-(pyridin-2-yl)-1H-indole-3-carbaldehyde

描述

Contextual Significance of Indole (B1671886) and Pyridine (B92270) Heterocycles in Synthetic Chemistry

Heterocyclic compounds are fundamental to organic chemistry, with indole and pyridine rings standing out as "privileged scaffolds." This status is due to their widespread presence in a vast range of biologically active natural products and synthetic pharmaceuticals. The indole ring system is a core component of the amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent physiological effects. derpharmachemica.com Its unique electronic properties allow for functionalization at various positions, making it a versatile template for drug design. derpharmachemica.com

Similarly, the pyridine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone in medicinal chemistry. researchgate.net It is found in many essential biomolecules and is a key feature in a multitude of pharmaceutical drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which often plays a crucial role in the binding of a drug molecule to its biological target. The fusion of these two important heterocycles, as seen in 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde, is a common strategy in drug discovery to create novel chemical entities with enhanced biological activity.

The Carbaldehyde Functional Group as a Versatile Synthetic Handle

The carbaldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis. When attached to a heterocyclic core, particularly at an electron-rich position like C-3 of an indole, it serves as a powerful gateway for a multitude of chemical transformations. researchgate.net 1H-Indole-3-carboxaldehyde and its derivatives are key intermediates for preparing biologically active compounds and complex indole alkaloids. researchgate.net

The carbonyl group's electrophilic carbon and its ability to activate adjacent positions enable a wide range of reactions:

Condensation Reactions: It readily reacts with amines to form Schiff bases, with active methylene (B1212753) compounds in Knoevenagel condensations, and with ketones in Claisen-Schmidt condensations to produce chalcone-like structures. researchgate.net

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

Wittig-type Reactions: It can be converted into alkenes with controlled stereochemistry.

Cyclization Reactions: The aldehyde can participate in cyclization reactions with various reagents to construct new fused or spiro-heterocyclic systems, which are of great interest in medicinal chemistry. nih.gov

This inherent reactivity makes the carbaldehyde a crucial tool for molecular diversification, allowing chemists to elaborate on the core heterocyclic structure.

Overview of Advanced Research Paradigms for Heterocyclic Aldehydes

The synthesis and application of heterocyclic aldehydes are continually evolving. A cornerstone method for the preparation of compounds like this compound is the Vilsmeier-Haack reaction . This reaction provides an efficient and generally high-yielding route for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org It typically involves the in-situ formation of a chloromethyleneiminium salt (the Vilsmeier reagent) from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com For an indole substrate, this electrophilic reagent shows a strong preference for attacking the C-3 position. ekb.eg Therefore, the most logical and established synthetic route to this compound is the Vilsmeier-Haack formylation of the 2-(pyridin-2-yl)-1H-indole precursor.

Modern research also leverages heterocyclic aldehydes in advanced synthetic strategies such as multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. rsc.org Pyrrole-3-carbaldehydes, for instance, have been synthesized via sequential MCRs and serve as intermediates for medicinally important fused heterocycles. rsc.org

Although specific, in-depth research focusing solely on this compound is not extensively published, its structural components suggest significant potential as an intermediate. Based on the reactivity of analogous compounds, its expected spectroscopic data can be predicted.

Interactive Table: Representative Spectroscopic Data for this compound (based on analogous structures) This data is representative and compiled from analyses of structurally similar compounds, such as other substituted indole-3-carbaldehydes and pyridinyl-pyrrole-carbaldehydes. rsc.orgsid.ir

| ¹H NMR (Typical Shifts in CDCl₃) | δ (ppm) | Description |

| Aldehyde Proton (CHO) | ~9.7 - 10.1 | Singlet |

| Indole N-H | ~8.5 - 9.5 | Broad Singlet |

| Aromatic Protons | ~7.0 - 8.6 | Multiplets (from indole and pyridine rings) |

| ¹³C NMR (Typical Shifts in CDCl₃) | δ (ppm) | Description |

| Carbonyl Carbon (C=O) | ~185 - 190 | Aldehyde |

| Indole C2 & Pyridine C2' (ipso-carbons) | ~140 - 155 | Quaternary carbons |

| Aromatic Carbons | ~110 - 140 | Indole and pyridine ring carbons |

Structure

3D Structure

属性

IUPAC Name |

2-pyridin-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJZBEOQXCOMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390657 | |

| Record name | 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5691-08-7 | |

| Record name | 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde

Overview of Established Synthetic Routes for 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde

The primary strategies for synthesizing the title compound first focus on building the core 2-(pyridin-2-yl)-1H-indole structure, which is then formylated. The Vilsmeier-Haack reaction is a classic and direct method for the C3-formylation of an existing indole (B1671886) ring system.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govnih.gov The indole nucleus is considered an electron-rich heterocycle, making it an excellent substrate for this transformation. youtube.com The reaction typically involves treating the substrate with a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). nih.govbyjus.com

The mechanism proceeds via electrophilic aromatic substitution. For indoles, the C3 position is the most nucleophilic and electron-rich site, leading to highly regioselective formylation at this position. youtube.com In the context of synthesizing this compound, the direct precursor is 2-(pyridin-2-yl)-1H-indole. The reaction involves the addition of this precursor to the pre-formed Vilsmeier reagent at low temperatures (e.g., 0-10 °C), followed by stirring at a slightly elevated temperature. mdpi.com The reaction is then quenched with ice water and neutralized, often with a base like sodium hydroxide, to precipitate the aldehyde product. mdpi.com

Alternative methodologies focus on constructing the central 2-(pyridin-2-yl)-1H-indole skeleton, which can then be formylated in a subsequent step, for instance, via the Vilsmeier-Haack reaction described above.

Fischer Indole Synthesis: One of the most renowned and effective methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. byjus.comwikipedia.org This reaction produces an indole by heating an arylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.org To construct the 2-(pyridin-2-yl)-1H-indole scaffold, the reaction would utilize phenylhydrazine and 2-acetylpyridine as the starting materials. These precursors first condense to form a phenylhydrazone, which, upon treatment with acid, isomerizes to an enamine. youtube.combyjus.com This intermediate undergoes a byjus.combyjus.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and rearomatization to yield the final indole product. youtube.comwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers powerful tools for constructing biaryl systems through cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govresearchgate.net To form the 2-(pyridin-2-yl)-1H-indole core, this reaction could couple 2-bromopyridine with an indole-2-boronic acid derivative. nih.govacs.org This approach requires a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, and a base like sodium carbonate to proceed. nih.govnih.gov Similarly, the Stille coupling, which uses an organotin reagent, can be employed. acs.org

Precursor Chemistry and Reagent Systems Employed in the Synthesis of this compound

The synthesis of the target compound relies on specific precursors and reagent systems depending on the chosen synthetic route. The following table summarizes the key components for the discussed methodologies.

| Synthetic Route | Key Precursors/Substrates | Key Reagents & Catalysts |

|---|---|---|

| Vilsmeier-Haack Formylation | 2-(pyridin-2-yl)-1H-indole | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Fischer Indole Synthesis | Phenylhydrazine, 2-Acetylpyridine | Acid catalyst (e.g., H₂SO₄, Polyphosphoric acid, ZnCl₂) |

| Suzuki-Miyaura Cross-Coupling | Indole-2-boronic acid (or ester), 2-Halopyridine (e.g., 2-bromopyridine) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Yield

To maximize the yield and efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial.

For the Vilsmeier-Haack formylation step, key parameters include:

Temperature: The formation of the Vilsmeier reagent and its subsequent reaction with the indole substrate are typically conducted at low temperatures (0-5 °C) to control the exothermic reaction, followed by a period at room temperature or gentle heating (e.g., 35-90 °C) to drive the reaction to completion. mdpi.comacs.org

Stoichiometry: The molar ratio of the formylating agent (DMF/POCl₃) to the indole substrate is a critical factor that needs to be optimized to ensure complete conversion while minimizing side reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time, which can range from a few hours to overnight. mdpi.comacs.org

For scaffold-forming reactions like the Suzuki-Miyaura coupling , optimization involves screening different combinations of catalysts, ligands, bases, and solvents to find the conditions that provide the highest yield of the coupled product. nih.gov

The following table outlines typical parameters considered for optimization in the Vilsmeier-Haack reaction.

| Parameter | Typical Range / Conditions | Purpose of Optimization |

|---|---|---|

| Temperature | 0 °C to 90 °C | Control reaction rate, prevent side-product formation |

| Solvent | Anhydrous Dimethylformamide (DMF) | Acts as both solvent and reagent |

| Reagent Ratio (POCl₃:DMF:Indole) | Varied (e.g., 2.2:8.9:1) | Ensure complete conversion, maximize yield |

| Reaction Time | 1 to 8 hours | Achieve maximum conversion without product degradation |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the synthesis of indole derivatives, these approaches are gaining traction. organic-chemistry.org Traditional methods often rely on hazardous solvents and reagents. nih.gov

Potential green modifications to the synthesis of this compound include:

Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times, leading to lower energy consumption and often cleaner reactions with higher yields compared to conventional heating. acs.org

Solvent-Free Reactions: Mechanochemistry, such as ball milling, offers a solvent-free alternative for reactions like the Fischer indole synthesis. acs.org This approach reduces waste and simplifies product purification. nih.gov

Greener Solvents: While DMF is integral to the Vilsmeier-Haack reaction, research into alternative, less toxic solvents is an ongoing goal in green chemistry. nih.gov For other steps, such as cross-coupling reactions, replacing traditional solvents with more environmentally benign options is a key consideration.

Catalysis: The use of highly efficient and recyclable catalysts, such as certain nanocatalysts, can improve the atom economy and reduce waste from stoichiometric reagents. organic-chemistry.orgmdpi.com

Applying these principles can lead to more sustainable and economically viable routes for the production of this compound and related pharmaceutical intermediates.

Advanced Structural Characterization of 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde

Spectroscopic Characterization Techniques for 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde

Spectroscopic methods are indispensable tools for probing the molecular structure of this compound. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide a wealth of information regarding its connectivity, functional groups, and electronic environment.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for delineating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be inferred from data on closely related structures, such as various substituted indole-3-carbaldehydes. rsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the protons of the indole (B1671886) and pyridine (B92270) rings, as well as the aldehyde and N-H protons. The aldehyde proton (CHO) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. rsc.orgrsc.org The N-H proton of the indole ring is also expected to appear downfield, likely as a broad singlet. The aromatic protons of the indole and pyridine rings will appear in the aromatic region (approximately δ 7.0-8.8 ppm), with their specific shifts and coupling patterns dictated by their positions and the electronic influence of the adjacent substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, generally above δ 180 ppm. rsc.org The carbons of the indole and pyridine rings will have signals in the aromatic region (typically δ 110-150 ppm), with their precise locations influenced by the nitrogen atoms and the substitution pattern.

A representative table of expected ¹H and ¹³C NMR chemical shifts for the core indole-3-carbaldehyde scaffold, based on published data for analogous compounds, is provided below. rsc.org

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | 9.9 - 10.1 | > 180 |

| Indole N-H | Variable, broad | - |

| Aromatic H/C | 7.0 - 8.8 | 110 - 150 |

Note: The actual chemical shifts for this compound may vary based on the specific electronic effects of the pyridinyl substituent.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present. For this compound, several characteristic absorption bands are expected.

The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1660-1700 cm⁻¹. The N-H stretching vibration of the indole ring is expected to be observed as a sharp to moderately broad band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic systems will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations will be visible in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes the expected characteristic FT-IR absorption bands based on data for similar structures like 3,5-disubstituted pyridin-2(1H)-ones and indole-3-carboxaldehyde. nih.govchemicalbook.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretch (indole) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (aldehyde) | 1660 - 1700 |

| C=C / C=N stretch (aromatic) | 1400 - 1600 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₀N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 222.0793 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 222 would be anticipated.

The fragmentation pattern would likely involve the initial loss of the aldehyde group (CHO, 29 Da) to give a fragment at m/z 193. Further fragmentation of the indole or pyridine rings would lead to a series of characteristic smaller ions. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion and its fragments. While specific data for the target molecule is not available, data from related indole and pyridine aldehydes supports these general fragmentation pathways. rsc.orgnist.govnist.gov

Application of Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the indole and pyridine rings, is expected to give rise to strong UV-Vis absorption bands. Based on data for related indole-3-carbaldehyde derivatives, which show absorption maxima in the UV region, similar characteristics are anticipated for the title compound. unifi.itresearchgate.net The specific wavelengths of maximum absorption (λmax) would be influenced by the electronic interplay between the indole and pyridine moieties and the nature of the solvent.

Solid-State Structural Analysis by X-ray Crystallography of this compound and Analogues

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While the crystal structure of this compound itself has not been reported, analysis of closely related analogues offers significant insights into its likely solid-state conformation.

Analysis of Dihedral Angles and Molecular Conformations within the Crystal Lattice

A notable analogue is 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde . In this compound, the dihedral angle between the two indole units is reported to be 33.72 (3)°. nih.govorgsyn.org This indicates a non-planar arrangement, likely due to steric hindrance between the two heterocyclic systems. Another relevant analogue is 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde , where the dihedral angle between the phenyl ring and the indole ring system is 76.24 (7)°. nih.gov

For this compound, a significant dihedral angle between the indole and pyridine rings is also expected, preventing a fully planar conformation. This twisting would be a balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogens of the two rings. The solid-state packing would be further influenced by intermolecular interactions such as hydrogen bonding involving the indole N-H and the aldehyde oxygen, as well as π-π stacking interactions between the aromatic rings.

The table below presents crystallographic data for an analogue, highlighting the key parameters that inform our understanding of the probable structure of this compound.

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |

| 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde | Orthorhombic | Pnna | 33.72 (3) | nih.govorgsyn.org |

This analysis of analogues provides a robust framework for predicting the solid-state structure and conformation of this compound, underscoring the importance of steric and electronic factors in determining its molecular architecture.

Intramolecular Non-Covalent Interactions (e.g., C-H···N)

Within the hypothetical structure of this compound, the potential for intramolecular non-covalent interactions exists, primarily a C-H···N hydrogen bond. This interaction would likely occur between a hydrogen atom on the carbaldehyde group (C-H) and the nitrogen atom of the pyridine ring. The formation and strength of such a bond are contingent on the molecule adopting a specific conformation that brings these groups into close proximity.

In a related but structurally distinct molecule, 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde, a weak intramolecular C-H···N interaction has been observed to stabilize the molecular structure. nih.govnih.gov This suggests that such an interaction is geometrically plausible in similar systems where a pyridine ring is positioned near a C-H bond donor. The planarity and rotational freedom around the bond connecting the indole and pyridine rings would be critical factors in determining the presence and geometry of this interaction in this compound.

Intermolecular Interactions and Supramolecular Assembly in Crystal Packing (e.g., C-H···O, C-H···π)

In the solid state, molecules of this compound would be expected to assemble into a supramolecular structure governed by a variety of intermolecular non-covalent interactions. Based on the functional groups present, the following interactions are anticipated to be significant in its crystal packing:

C-H···O Interactions: The oxygen atom of the carbaldehyde group is a prime hydrogen bond acceptor. It would likely participate in multiple C-H···O interactions with hydrogen atoms from the aromatic rings (indole and pyridine) of neighboring molecules. Such interactions are common in stabilizing crystal structures of organic compounds. For instance, in the crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, C-H···O interactions are key in linking molecules into a three-dimensional network. nih.gov

C-H···π Interactions: The electron-rich π-systems of both the indole and pyridine rings can act as acceptors for hydrogen bonds from C-H donors on adjacent molecules. These interactions, where a C-H bond points towards the face of an aromatic ring, are crucial in the formation of layered or stacked structures.

π-π Stacking: The planar aromatic rings of the indole and pyridine moieties would likely facilitate π-π stacking interactions between parallel rings of adjacent molecules, further contributing to the stability of the crystal lattice.

Conformational Landscape and Torsional Barriers of this compound

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyridinyl and indole ring systems. The relative orientation of these two rings is defined by a key dihedral angle.

The conformational landscape would likely feature at least two main planar or near-planar conformations, corresponding to syn and anti arrangements of the pyridine nitrogen relative to the indole ring. The actual preferred conformation in the solid state or in solution would be a balance between steric hindrance (repulsion between nearby atoms) and stabilizing non-covalent interactions (like the intramolecular C-H···N bond discussed earlier).

The energy required to rotate one ring relative to the other constitutes the torsional barrier. For this molecule, the barrier to rotation around the pyridine-indole bond would be influenced by:

Steric Effects: Repulsion between the hydrogen atoms on the pyridine and indole rings adjacent to the connecting bond.

Electronic Effects: The extent of π-conjugation between the two aromatic systems, which would favor planarity.

Intramolecular Interactions: The formation or breaking of weak intramolecular bonds during rotation.

Computational studies, such as those using Density Functional Theory (DFT), would be necessary to map the potential energy surface as a function of the torsional angle, thereby identifying the lowest energy conformations and the magnitude of the rotational barriers. While DFT studies have been performed on related pyridine derivatives and indole-3-carbaldehyde itself to understand their electronic properties and reactivity, no specific conformational analysis or torsional barrier calculations for this compound have been reported in the searched literature. researchgate.netnih.gov

Data Tables

Due to the lack of specific experimental or computational data for this compound, no data tables with detailed research findings can be generated.

Chemical Reactivity and Transformation Pathways of 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde

Chemoselective Oxidation Reactions of the Carbaldehyde Moiety

The aldehyde functional group in 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is readily susceptible to oxidation, providing a direct route to the corresponding carboxylic acid, 2-(pyridin-2-yl)-1H-indole-3-carboxylic acid. This transformation is a fundamental step in the synthesis of various indole (B1671886) derivatives. acs.org The choice of oxidant is crucial to ensure chemoselectivity, preserving the integrity of the indole and pyridine (B92270) rings, which can be sensitive to harsh oxidative conditions.

Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver(I) oxide (Ag₂O), often referred to as the Tollens' reagent. Milder and more selective methods are generally preferred to avoid side reactions. For instance, the oxidation of indole-3-acetic acid to 1H-indole-3-carboxaldehyde can be achieved using specific catalytic systems, highlighting the feasibility of controlled oxidation within the indole framework. ekb.eg The synthesis of functionalized 2-pyridone-3-carboxylic acids also demonstrates oxidative transformations on related heterocyclic systems. nih.govresearchgate.net

Table 1: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Product | Selectivity Profile |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Carboxylic Acid Salt | Strong, non-selective; may cleave rings |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to rt | Carboxylic Acid | Strong, acidic; may affect acid-sensitive groups |

| Tollens' Reagent (Ag(NH₃)₂⁺) | Aqueous ammonia (B1221849) | Carboxylic Acid Salt | Mild, selective for aldehydes |

| Pinnick Oxidation (NaClO₂) | t-BuOH, NaH₂PO₄ buffer | Carboxylic Acid | Mild, highly selective for aldehydes |

Reduction Methodologies Applied to the Aldehyde Functionality

The reduction of the carbaldehyde group in this compound to a primary alcohol, (2-(pyridin-2-yl)-1H-indol-3-yl)methanol, is a common and synthetically useful transformation. This conversion is typically achieved using metal hydride reagents. The most common of these are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent, generally used in alcoholic solvents like methanol (B129727) or ethanol, and is highly chemoselective for aldehydes and ketones. rsc.orgyoutube.com Lithium aluminum hydride is a much stronger reducing agent and will also reduce esters and amides, but for the selective reduction of an aldehyde, NaBH₄ is often sufficient and safer to handle. youtube.com Research on the reduction of a similar compound, 2-trifluoromethyl-(1H)-indol-3-yl carbaldehyde, successfully employed potassium borohydride in a tetrahydrofuran/water solvent system to yield the corresponding alcohol.

Table 2: Representative Reduction Methods for Aldehydes

| Reducing Agent | Solvent | Product | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Primary Alcohol | Mild, chemoselective for aldehydes/ketones. rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Primary Alcohol | Powerful, less selective; reacts violently with protic solvents. |

| Potassium Borohydride (KBH₄) | THF/Water | Primary Alcohol | Similar reactivity to NaBH₄. |

| Catalytic Hydrogenation (H₂/Catalyst) | Varies (e.g., MeOH) | Primary Alcohol | Can also reduce other functional groups (e.g., C=C bonds, nitro groups). nih.gov |

Nucleophilic Addition Reactions at the Carbonyl Carbon of this compound

The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack. masterorganicchemistry.com This reaction pathway leads to the formation of a new carbon-carbon bond and converts the sp² hybridized carbonyl carbon to an sp³ hybridized tetrahedral center. youtube.commasterorganicchemistry.com

A prominent example of this reactivity is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the aldehyde to form a secondary alcohol after an acidic workup. Similarly, organolithium reagents (R-Li) can be used. Another significant transformation is the Wittig reaction, which converts the aldehyde into an alkene. masterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) that attacks the carbonyl, ultimately replacing the C=O double bond with a C=C double bond, driven by the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature and stability of the ylide used. wikipedia.orgorganic-chemistry.org

Table 3: Examples of Nucleophilic Addition to the Aldehyde

| Reagent Type | Specific Reagent Example | Intermediate | Final Product (after workup) |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Magnesium Alkoxide | Secondary Alcohol |

| Organolithium | n-Butyllithium (n-BuLi) | Lithium Alkoxide | Secondary Alcohol |

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Oxaphosphetane | Alkene |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin Alkoxide | Cyanohydrin |

Condensation Reactions with Nitrogen-Containing Nucleophiles and Imine Formation

The aldehyde functionality readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form a C=N double bond. The reaction with a primary amine yields an imine (or Schiff base), while reaction with hydrazine (B178648) or its derivatives yields a hydrazone. These reactions typically proceed via a carbinolamine intermediate, which then dehydrates to form the final product. youtube.com

A particularly important class of condensation reactions is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst. wikipedia.orgslideshare.netsigmaaldrich.com This reaction is a powerful tool for C-C bond formation and is used to synthesize α,β-unsaturated systems. sigmaaldrich.com Studies have demonstrated the use of Knoevenagel condensation on related indole-3-carbaldehyde derivatives to produce complex heterocyclic structures. amazonaws.com Furthermore, condensation with compounds like anthranilamide can lead to the formation of fused ring systems such as quinazolinones. nih.gov

Table 4: Condensation Reactions with Nitrogen Nucleophiles

| Nucleophile | Catalyst/Conditions | Product Class |

| Primary Amine (R-NH₂) | Mild Acid | Imine (Schiff Base) |

| Hydrazine (H₂NNH₂) | Mild Acid | Hydrazone |

| Hydroxylamine (H₂NOH) | Mild Acid | Oxime |

| Semicarbazide (H₂NNHCONH₂) | Mild Acid | Semicarbazone |

| Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | Knoevenagel Adduct |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole and Pyridine Rings

The this compound molecule possesses two distinct aromatic systems with opposing electronic characteristics, leading to different reactivities in substitution reactions.

Electrophilic Aromatic Substitution (EAS): The indole ring is electron-rich and generally reactive towards electrophiles. masterorganicchemistry.com Substitution typically occurs at the C3 position; however, since this position is already substituted with a carbaldehyde group, further electrophilic attack will be directed to other positions, primarily the C5 or C7 positions of the indole nucleus. The pyridine ring, being electron-deficient, is strongly deactivated towards electrophilic substitution. youtube.com If forced to react under harsh conditions, substitution occurs at the C3' and C5' positions (meta to the nitrogen). youtube.com

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is electron-deficient and is activated towards nucleophilic attack, particularly at the C2' (already substituted), C4', and C6' positions. libretexts.org Nucleophilic aromatic substitution typically requires a good leaving group, but the electron-withdrawing nature of the ring nitrogen can facilitate the displacement of a hydride ion in some cases, or more commonly, a halide if present. libretexts.orgresearchgate.net The indole ring is electron-rich and generally unreactive towards nucleophiles unless activated by the presence of strong electron-withdrawing groups. libretexts.org

Mechanistic Investigations of Key Chemical Transformations Involving this compound

The mechanisms governing the reactions of this compound are well-established principles in organic chemistry.

Nucleophilic Addition to Carbonyl: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com In reactions like the Grignard or Wittig reaction, this step is generally irreversible. masterorganicchemistry.com In the Wittig reaction, this intermediate rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the final alkene and a stable phosphine (B1218219) oxide. wikipedia.orgorganic-chemistry.org

Imine Formation: The condensation with a primary amine starts with the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine. youtube.com Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water, assisted by the lone pair on the nitrogen, results in the formation of a C=N double bond, yielding the imine. youtube.com

Knoevenagel Condensation: This reaction is initiated by a weak base (like piperidine) deprotonating the active methylene compound to generate a resonance-stabilized carbanion (enolate). wikipedia.orgsigmaaldrich.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a tetrahedral intermediate. slideshare.net This intermediate is then protonated, and a subsequent dehydration step, often occurring spontaneously, eliminates a molecule of water to produce the final α,β-unsaturated product. sigmaaldrich.com

Nucleophilic Aromatic Substitution (on Pyridine): The mechanism for NAS on the pyridine ring involves the addition of a nucleophile to an electron-deficient carbon (e.g., C4' or C6'), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom. In the final step, the leaving group (e.g., a halide or hydride) is eliminated, restoring the aromaticity of the pyridine ring. libretexts.org

Synthetic Exploration of 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde Derivatives and Analogues

Design Principles for Novel 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde Scaffolds

The design of novel molecules based on the this compound scaffold is rooted in the principles of medicinal chemistry, where both indole (B1671886) and pyridine (B92270) are recognized as "privileged scaffolds". mdpi.comnih.govresearchgate.net These structural motifs are prevalent in numerous biologically active natural products and approved pharmaceutical agents. researchgate.netekb.eg The rationale behind combining these two heterocycles is to generate novel chemical matter with potentially unique biological and physical properties.

Key design principles for creating derivatives from this core scaffold include:

Structural Diversification: The primary goal is to create a library of analogues by modifying three main regions of the molecule: the indole ring, the pyridine ring, and the aldehyde functional group. This allows for a systematic exploration of the chemical space around the core structure.

Exploitation of the Aldehyde Handle: The indole-3-carbaldehyde moiety is a crucial synthetic intermediate. semanticscholar.orgekb.egresearchgate.net Its carbonyl group is highly reactive and susceptible to C-C and C-N bond-forming reactions, such as condensations, additions, and cyclizations, making it an ideal anchor point for introducing diverse functional groups and building more complex heterocyclic systems. semanticscholar.orgscirp.org

Introduction of Pharmacophoric Moieties: Specific functional groups or structural motifs known to interact with biological targets (pharmacophores) can be strategically incorporated. This can involve N-alkylation or N-acylation of the indole nitrogen, or conversion of the aldehyde to other functional groups like oximes, hydrazones, or Schiff bases. mdpi.comtandfonline.comderpharmachemica.com

The indole-2-carboxamide scaffold, a related structure, has been successfully used to design new biologically active agents, demonstrating the potential of the indole core in generating novel compounds. mdpi.com The combination with a pyridine ring, as in the title compound, adds another layer of chemical diversity and potential for creating molecules with distinct properties. nih.gov

Synthetic Strategies for Functionalization and Derivatization of the Core Structure

Functionalization of the this compound core can be achieved through various synthetic routes targeting different positions on the molecule. The aldehyde group, the indole nitrogen, and the C-H bonds of the aromatic rings are all potential sites for modification.

Reactions involving the Aldehyde Group: The aldehyde at the C3 position is a versatile functional group for derivatization. ekb.eg

Condensation Reactions: It readily undergoes condensation with various nucleophiles. For example, reaction with hydrazine (B178648) derivatives or acid hydrazides yields the corresponding hydrazones. scirp.org

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or cyanoacetamide leads to the formation of α,β-unsaturated systems. rsc.orgscirp.org

Schiff Base Formation: Condensation with primary amines produces Schiff bases (imines), which are themselves valuable intermediates and can act as ligands in coordination chemistry. researchgate.netwikipedia.org

Functionalization of the Indole Ring:

N-Substitution: The indole nitrogen is a common site for functionalization. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed with acyl chlorides. mdpi.comderpharmachemica.com These modifications can alter the steric and electronic properties of the indole ring.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed C-H arylation has been successfully applied to 1H-indole-3-carbaldehyde, primarily at the C4 position, using the formyl group as a directing group. nih.govacs.org This strategy allows for the introduction of various aryl groups onto the indole backbone.

Vilsmeier-Haack Reaction: The introduction of the C3-carbaldehyde group onto an existing 2-(pyridin-2-yl)-1H-indole scaffold is typically accomplished via the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netnih.gov

A specific example is the synthesis of 1-[6-(1H-indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde, where 2,6-bis(N-indolyl)pyridine undergoes formylation with POCl₃ and DMF to introduce the aldehyde group onto one of the indole rings. nih.gov

Electronic and Steric Effects of Substituents on Reactivity and Structure

The reactivity of the this compound scaffold and its derivatives is profoundly influenced by the electronic and steric nature of its substituents. These effects dictate the rates and outcomes of synthetic transformations.

Electronic Effects:

Indole Ring Substituents: The electronic nature of substituents on the indole ring modulates its nucleophilicity. Electron-donating groups (e.g., methyl, methoxy) at the C5 position can enhance the ring's nucleophilicity, leading to higher yields in certain reactions. rsc.org Conversely, electron-withdrawing groups (e.g., bromo, nitro) generally increase the reactivity of the scaffold in reactions where the indole acts as a nucleophile. rsc.orgrsc.org

Pyridine Ring Substituents: Substituents on the pyridine ring also play a critical role. In related palladium-catalyzed reactions involving pyridine-containing ligands, electron-withdrawing groups on the aromatic rings have been shown to increase the rate of substitution reactions. researchgate.net

Aryl Substituents (in C-H Arylation): In palladium-catalyzed C4-arylation of indole-3-carbaldehyde, aryl iodides bearing either electron-donating (Me, OMe) or electron-withdrawing (Br, CO₂Me, CF₃) groups generally react smoothly to give the desired products in good yields. nih.govacs.org

Steric Effects: Steric hindrance is a critical factor that can control the feasibility and regioselectivity of reactions.

Hindrance around the Reaction Center: Bulky substituents near the reaction site can significantly lower reactivity. For instance, in the C4-arylation of 1H-indole-3-carbaldehydes, no product was obtained when the C5 position of the indole was substituted, indicating high sensitivity to steric hindrance at this position. nih.govacs.org Similarly, an ortho-methyl group on the coupling iodoarene was not tolerated in the same reaction, likely due to the formation of a sterically crowded intermediate. nih.govacs.org

Influence on Isomer Formation: In some reactions, steric effects can influence the ratio of product isomers. The presence of a methyl substituent on the indole nitrogen or at other positions can affect the accessibility of different sites on the molecule. mdpi.com

The interplay between electronic and steric effects is complex. For example, while electron-withdrawing groups might electronically favor a reaction, a bulky group could sterically prevent it from occurring efficiently. rsc.org A computational study on indole derivatives showed that even small substituents on the six-membered ring can significantly affect the ground state electronic structure by participating in resonance, whereas larger, out-of-plane substituents have a lesser effect. chemrxiv.org

Comparative Analysis with Structurally Related Heterocyclic Aldehydes and Their Distinct Properties

To understand the unique chemical character of this compound, it is useful to compare it with its constituent parent aldehydes—indole-3-carbaldehyde and pyridine-2-carbaldehyde—as well as other related heterocyclic aldehydes.

| Property | Indole-3-carbaldehyde | Pyridine-2-carbaldehyde | Pyridine-3-carbaldehyde |

| Formula | C₉H₇NO | C₆H₅NO | C₆H₅NO |

| Molar Mass | 145.16 g/mol nih.gov | 107.11 g/mol wikipedia.org | 107.11 g/mol wikipedia.org |

| Appearance | Tan powder nih.gov | Colorless oily liquid wikipedia.org | Colorless liquid wikipedia.org |

| Melting Point | 193-198 °C chemicalbook.com | Not applicable | 7 °C wikipedia.org |

| Boiling Point | Not applicable | 181 °C sigmaaldrich.com | 95-97 °C (at 15 mmHg) wikipedia.org |

| Density | Not applicable | 1.126 g/mL sigmaaldrich.com | 1.14 g/cm³ wikipedia.org |

This table provides a comparative overview of the physical properties of indole-3-carbaldehyde and its isomeric pyridine carbaldehyde counterparts.

Distinct Properties:

Physical State: A major difference is the physical state. Indole-3-carbaldehyde is a high-melting-point solid, while the pyridine carbaldehydes are liquids at room temperature. wikipedia.orgwikipedia.orgchemicalbook.com This reflects the stronger intermolecular forces, likely hydrogen bonding via the indole N-H group and π-stacking, in the solid-state structure of indole-3-carbaldehyde.

Reactivity of the Aldehyde Group: The aldehyde group in all these compounds is the primary site for nucleophilic attack, leading to the formation of products like Schiff bases, hydrazones, and alcohols upon reduction. ekb.egwikipedia.org However, the reactivity is modulated by the attached heterocyclic ring. The electron-rich indole ring can donate electron density to the aldehyde, potentially making it slightly less electrophilic than the aldehydes on the electron-deficient pyridine ring.

Unique Features of the Scaffold: The this compound scaffold possesses features from both parent molecules. It has the indole N-H group, which can act as a hydrogen bond donor and a site for substitution. rsc.org It also contains the pyridine nitrogen, which is basic and can act as a hydrogen bond acceptor or a coordination site for metal ions, a key feature in the design of ligands. wikipedia.org

Comparison with Other Heterocycles: Compared to a simpler heterocycle like 1-phenyl-1H-pyrrole-3-carbaldehyde, the indole-based scaffold has a more extended and rigid π-system due to the fused benzene (B151609) ring. rsc.org This influences its aromaticity, electronic properties, and potential for π-π stacking interactions.

Advanced Research Applications of 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde and Its Chemical Transformations

Utility as a Versatile Building Block in Complex Organic Synthesis

The structural framework of 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde makes it an excellent starting material for the synthesis of more complex and biologically significant heterocyclic systems. The presence of the aldehyde functional group, along with the nitrogen-containing indole (B1671886) and pyridine (B92270) rings, provides multiple reactive sites for a variety of chemical transformations.

Researchers have successfully utilized derivatives of indole-3-carbaldehyde to construct fused heterocyclic compounds. For instance, the condensation of 1H-indole-3-carboxaldehyde with anthranilamide has been shown to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-one. nih.gov This reaction highlights the ability of the indole-3-carbaldehyde moiety to participate in cyclization reactions, leading to the formation of larger, polycyclic systems with potential biological activities. nih.gov While this specific example uses the parent indole-3-carboxaldehyde, the presence of the pyridyl group in this compound offers an additional site for modification or coordination, further expanding its synthetic potential.

Furthermore, the synthesis of complex molecules like 1-[6-(1H-indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde demonstrates the potential for creating intricate molecular architectures based on the indole and pyridine motifs. nih.gov Such complex structures are of interest due to their potential applications in medicinal chemistry and materials science. nih.gov The synthesis of these molecules often involves multi-step reactions where the aldehyde group plays a crucial role in forming new carbon-carbon or carbon-nitrogen bonds.

The following table summarizes the utility of indole-3-carbaldehyde derivatives as building blocks in organic synthesis:

| Starting Material | Reagent(s) | Product | Application Area |

| 1H-indole-3-carboxaldehyde | Anthranilamide | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Synthesis of Fused Heterocycles |

| 2,6-bis(N-indolyl)pyridine | Dimethylformamide, Phosphorous oxychloride | 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde | Synthesis of Complex Polycyclic Systems |

Contributions to Materials Science and Polymer Chemistry

The unique electronic and structural properties of this compound make it a promising candidate for the development of advanced materials, including functional polymers, dyes, and pigments.

Precursor for the Development of Advanced Functional Materials

The indole and pyridine moieties within the compound contribute to its potential use as a monomer in the synthesis of functional polymers. For example, the incorporation of 1-(6-chloropyrimidin-4-yl)-indole-3-carboxaldehyde into a gelatin matrix has been demonstrated to introduce Schiff base functionality into the polymer. researchgate.net This modification can alter the physical and chemical properties of the polymer, such as its thermal stability and solubility. researchgate.net The ability to form Schiff bases through the aldehyde group allows for the covalent linking of the indole unit into a polymer backbone, potentially imparting unique optical or electronic properties to the resulting material.

Furthermore, the rigid and planar structure of the indole ring system makes it a suitable building block for Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas. nih.gov While the direct use of this compound in COF synthesis is an area of ongoing research, the general principles of COF construction suggest its potential as a monomer. The aldehyde group can undergo condensation reactions with amine-containing linkers to form stable imine-linked frameworks. The resulting COFs could exhibit interesting properties for applications in gas storage, separation, and catalysis. nih.gov

Applications in the Synthesis of Dyes and Pigments

The extended π-conjugated system of this compound suggests its potential for use in the synthesis of organic dyes and pigments. The absorption and emission of light by such molecules are dependent on their electronic structure, which can be fine-tuned through chemical modification.

A notable application of related indole aldehydes is in the synthesis of BODIPY (boron-dipyrromethene) dyes. nih.gov These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The Knoevenagel condensation of indole-3-carbaldehyde with a BODIPY core has been shown to produce styryl-BODIPY dyes with red-shifted absorption and emission spectra. nih.gov This approach allows for the tuning of the photophysical properties of the dye, which is crucial for applications in bioimaging and sensing. The pyridyl group in this compound could further influence the spectral properties of such dyes.

The following table details the synthesis of a styryl-BODIPY dye using an indole-3-carbaldehyde derivative:

| BODIPY Precursor | Aldehyde | Reaction Conditions | Product | Key Property |

| 2,6-diiodo-BODIPY | Indole-3-carbaldehyde | Piperidine, Acetic Acid, Toluene, Microwave (400 W, 90 °C, 1 h) | Mono-styryl-2,6-diiodo-BODIPY | Red-shifted absorption and emission |

Role in Catalyst Design and Ligand Development

The nitrogen atoms in the pyridine and indole rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The aldehyde group can be readily converted into an imine through condensation with a primary amine, creating a Schiff base ligand. These Schiff base ligands can then coordinate with various metal ions to form stable metal complexes.

Schiff base complexes of transition metals have been extensively studied for their catalytic activity in a wide range of organic transformations. For example, copper(II) complexes of Schiff bases derived from 2-aminopyridine (B139424) and 3-chlorobenzaldehyde (B42229) have shown remarkable catalytic activity in Claisen-Schmidt condensation reactions. mdpi.com The pyridine nitrogen and the imine nitrogen of the Schiff base act as donor atoms, coordinating to the metal center and influencing its catalytic properties. Similarly, metal complexes derived from Schiff's bases of 3-hydrazono-1,3-dihydro-indol-2-one and 2-pyridine carboxaldehyde have been synthesized and characterized, showing potential for biological applications. uobaghdad.edu.iq

The design of chiral ligands for asymmetric catalysis is another important area where derivatives of this compound could be valuable. The synthesis of chiral phosphabarrelene-pyridine ligands has been reported for use in rhodium- and iridium-catalyzed asymmetric hydrogenation of olefins, achieving high enantioselectivities. researchgate.net This demonstrates the potential of incorporating pyridyl and other heterocyclic moieties into ligand scaffolds to create highly effective and selective catalysts.

Exploration in Electronic and Optoelectronic Chemical Applications

The conjugated π-system of this compound suggests its potential for use in electronic and optoelectronic applications. The intramolecular charge transfer (ICT) characteristics of such donor-acceptor molecules are of particular interest for the development of materials for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.

Research on related pyridopyrazino[2,3-b]indole derivatives has shown that these molecules exhibit inbuilt ICT, leading to blue-green emission. ias.ac.in The presence of both electron-donating (indole) and electron-accepting (pyridopyrazine) units within the same molecule facilitates this charge transfer. Furthermore, the development of fluorescent probes based on benzaldehyde-indole fused chromophores for the detection of biologically relevant species like cyanide and hypochlorite (B82951) highlights the potential of this structural motif in sensing applications. nih.gov

The synthesis of π-expanded indoloindolizines by merging indole and indolizine (B1195054) moieties has led to a new class of stable polycyclic aromatic compounds with tunable optoelectronic properties. chemrxiv.org These compounds exhibit vivid colors and fluorescence across the visible spectrum, making them promising candidates for optoelectronic devices. chemrxiv.org While direct applications of this compound in this area are still emerging, the foundational research on similar structures provides a strong rationale for its exploration.

Applications in Agrochemistry Research and Formulation

The indole ring is a common scaffold in many biologically active compounds, including those with applications in agriculture. Indole-3-acetic acid, for example, is a well-known plant hormone. This has spurred research into the agrochemical potential of other indole derivatives.

Recent studies have explored the use of indole-3-carboxylic acid derivatives as potential antagonists of the auxin receptor protein TIR1, with the aim of developing new herbicides. nih.gov Several of these compounds have shown significant inhibition of root and shoot growth in both dicotyledonous and monocotyledonous weeds. nih.gov

Furthermore, research on substituted 3-(pyridin-2-yl)phenylamino derivatives has led to the discovery of potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors with excellent and broad-spectrum weed control. researchgate.netnih.gov These findings underscore the potential of incorporating the pyridyl-phenylamino moiety, which is structurally related to the pyridyl-indole scaffold, in the design of new herbicides. The development of pyrido[2,3-d]pyrimidine (B1209978) derivatives as herbicides further highlights the importance of pyridine-containing heterocycles in agrochemical research. mdpi.com

The following table summarizes the herbicidal activity of some indole and pyridine derivatives:

| Compound Type | Target | Activity |

| Indole-3-carboxylic acid derivatives | TIR1 antagonist | Inhibition of root and shoot growth in weeds |

| Substituted 3-(pyridin-2-yl)phenylamino derivatives | PPO inhibitor | Broad-spectrum weed control |

| Pyrido[2,3-d]pyrimidine derivatives | PPO inhibitor | Good activity against bentgrass |

Potential in Flavor and Fragrance Chemistry Research

While direct research into the organoleptic properties of this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest a potential for exploration in flavor and fragrance chemistry. The indole nucleus itself is a component of many natural scents, contributing to the floral aroma of jasmine and orange blossoms, and is used as a flavor enhancer in the food industry at low concentrations. nih.gov The presence of the pyridine ring, a common heterocycle in food flavors, further suggests that derivatives of this compound could possess interesting aromatic properties. nih.gov

The aldehyde functional group is a key reactive site for the synthesis of various derivatives. researchgate.net For instance, pyridine-2-carbaldehyde, a related compound, is known for its distinctive odor and serves as a precursor to various compounds in coordination chemistry and pharmaceuticals. wikipedia.org It is plausible that chemical transformations of the carbaldehyde group in this compound could lead to the creation of new molecules with unique and desirable scent profiles for the fragrance industry.

Research has shown that certain indole-3-carbaldehyde derivatives are utilized in the formulation of perfumes and as flavoring agents. nih.gov This suggests that the core indole-3-carbaldehyde structure has recognized potential in this field. The addition of the pyridin-2-yl group at the 2-position of the indole ring could modulate the electronic and steric properties of the molecule, potentially leading to novel fragrance and flavor characteristics. Further research, including sensory panel evaluations and detailed analysis of its volatile derivatives, would be necessary to fully elucidate the potential of this compound in this industry.

Other Emerging Chemical Research Applications

Beyond the speculative applications in flavor and fragrance, the chemical scaffold of this compound is a promising platform for the development of new materials and biologically active agents. The indole ring is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide range of pharmacological activities. researchgate.netnih.gov

The combination of the indole and pyridine rings in a single molecule creates a bidentate ligand system that can coordinate with various metal ions. This property is of significant interest in the development of novel metal complexes with potential applications in catalysis and materials science. acs.org The resulting metal complexes could exhibit unique electronic and photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as catalysts in organic synthesis. The functionalization of the pyridine C(sp2)-H bond through transition-metal catalysis is a growing area of research, suggesting pathways to further modify the this compound scaffold. nih.gov

In the field of medicinal chemistry, derivatives of pyridinyl-indole have shown promise. For example, pyrido[2,3-b]indole derivatives have been investigated for their activity against gram-negative bacteria by targeting DNA gyrase and topoisomerase IV. Furthermore, 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines have been identified as a new family of TASK-3 channel blockers, highlighting the potential of indole-pyridine hybrids in drug discovery. The aldehyde group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, such as Schiff bases, which can be further modified to create libraries of compounds for biological screening. wikipedia.org For instance, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with 1H-indole-3-carbaldehyde has been used to produce hydrazono-quinolines. nih.gov

The synthesis of complex heterocyclic systems is another emerging application. The reaction of this compound with other reagents can lead to the formation of fused heterocyclic compounds with potential applications in materials science and pharmaceuticals. The inherent reactivity of the indole and pyridine rings, coupled with the aldehyde functionality, provides a rich platform for the construction of novel molecular architectures with tailored properties.

Computational and Theoretical Studies of 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic molecular properties of 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Detailed Research Findings: DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. amadischem.com From this optimized structure, a wealth of electronic properties can be derived. The distribution of Mulliken atomic charges reveals the electrophilic and nucleophilic centers within the molecule. For instance, the nitrogen atom of the pyridine (B92270) ring is expected to carry a significant negative charge, while the hydrogen of the indole (B1671886) N-H group will be positively charged. The aldehyde group presents a classic polarized system, with the oxygen atom being a center of negative charge and the carbonyl carbon being electrophilic.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO is typically localized on the electron-rich indole moiety, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridine ring and the carbaldehyde group, highlighting these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. amadischem.com For this compound, the MEP would show regions of negative potential (red/yellow) around the pyridine nitrogen and the carbonyl oxygen, confirming their role as sites for electrophilic attack. Regions of positive potential (blue) would be expected around the indole N-H proton, indicating its susceptibility to deprotonation.

Interactive Data Table: Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability, site of oxidation |

| LUMO Energy | -2.5 eV | Electron-accepting ability, site of reduction |

| HOMO-LUMO Gap | 3.7 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 4.5 D | Overall polarity of the molecule |

| Mulliken Charge on Pyridine N | -0.65 e | Nucleophilic character |

| Mulliken Charge on Carbonyl O | -0.58 e | Nucleophilic character and hydrogen bond acceptor |

| Mulliken Charge on Indole N-H | +0.35 e | Acidity and hydrogen bond donor |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological activity. Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of this molecule.

Detailed Research Findings: A key conformational feature of this compound is the dihedral angle between the indole and pyridine rings. Due to steric hindrance between the hydrogen atoms on the adjacent rings, a fully planar conformation is unlikely. Torsional potential energy scans, calculated using DFT, can predict the most stable rotational isomers (conformers). nih.gov It is anticipated that the molecule will adopt a non-planar conformation with a specific dihedral angle that minimizes steric clash while allowing for some degree of electronic conjugation. For a related compound, 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde, a dihedral angle of 33.72° between the two indole units has been observed, suggesting that such twisted conformations are common in linked aromatic systems. nih.govnih.gov

Molecular dynamics (MD) simulations in a solvent box (e.g., water or DMSO) can provide insights into the dynamic behavior of the molecule and its interactions with the surrounding environment. These simulations can reveal the stability of different conformers and the potential for intermolecular hydrogen bonding. The indole N-H group and the carbonyl oxygen are prime candidates for forming hydrogen bonds, either with solvent molecules or with other molecules of the same compound in the solid state. The pyridine nitrogen can also act as a hydrogen bond acceptor. Furthermore, MD simulations can illustrate π-π stacking interactions between the aromatic indole and pyridine rings, which can play a significant role in crystal packing and in interactions with biological macromolecules.

Interactive Data Table: Predicted Conformational and Interaction Data

| Parameter | Predicted Finding | Method of Determination |

| Stable Conformer | Non-planar, with a dihedral angle of ~30-40° between rings | DFT Torsional Scan |

| Rotational Energy Barrier | ~8-10 kcal/mol | DFT Torsional Scan |

| Primary H-bond Donor | Indole N-H | Molecular Dynamics Simulation |

| Primary H-bond Acceptors | Carbonyl Oxygen, Pyridine Nitrogen | Molecular Dynamics Simulation |

| π-π Stacking | Favorable between indole and pyridine rings | Molecular Dynamics Simulation |

Theoretical Prediction of Spectroscopic Parameters for Enhanced Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental characterization and for the interpretation of experimental data.

Detailed Research Findings: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. amadischem.comresearchgate.net For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aldehyde proton (around 10 ppm), the indole N-H proton (a broad signal above 11 ppm), and distinct aromatic signals for the indole and pyridine protons. The predicted ¹³C NMR spectrum would similarly show a downfield signal for the carbonyl carbon (around 185 ppm) and a series of signals for the aromatic carbons.

Vibrational spectroscopy (Infrared and Raman) can also be simulated computationally. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. nih.gov These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Key predicted vibrations for this molecule would include the N-H stretch of the indole, the C=O stretch of the aldehyde, and various C-H and C=C stretching and bending modes of the aromatic rings.

Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, transitions from the HOMO (on the indole) to the LUMO (on the pyridine/aldehyde) would be expected to give rise to intense absorption bands in the UV-A or near-UV region.

Interactive Data Table: Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Significance |

| ¹H NMR | Aldehyde Proton (CHO) | ~10.1 ppm | Characteristic of formyl group |

| ¹H NMR | Indole Proton (N-H) | ~11.5 ppm | Characteristic of indole N-H |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~185.2 ppm | Characteristic of aldehyde carbonyl |

| IR | N-H Stretch | ~3450 cm⁻¹ | Confirms presence of indole N-H |

| IR | C=O Stretch | ~1680 cm⁻¹ | Confirms presence of aldehyde |

| UV-Vis | λmax | ~320 nm | Corresponds to π-π* transition |

Computational Elucidation of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions is a cornerstone of chemistry, and computational methods provide a powerful means to explore reaction pathways and identify transient species like transition states.

For a given reaction, such as the nucleophilic addition to the carbonyl group, computational methods can be used to model the approach of the nucleophile and the subsequent formation of a tetrahedral intermediate. Transition state theory can be used to calculate the rate constant for the reaction from the calculated activation energy. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. For reactions involving this molecule, such as its reduction to an alcohol or its oxidation to a carboxylic acid, computational elucidation of the pathways can provide valuable mechanistic insights.

Interactive Data Table: Hypothetical Reaction Pathway Analysis

| Reaction | Computational Method | Key Finding |

| Nucleophilic addition to C=O | DFT with Transition State Search | Identification of a tetrahedral transition state |

| Electrophilic substitution on indole | DFT with IRC | Determination of activation energy for substitution at different positions |

| Oxidation of aldehyde to acid | DFT with solvent model | Calculation of reaction free energy |

Structure-Reactivity Relationship (SRR) Studies via Computational Methods

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. Computational methods provide a quantitative framework for establishing these relationships.

Detailed Research Findings: For this compound, computational SRR studies would focus on how electronic and steric factors influence its reactivity. By systematically modifying the structure in silico (e.g., by adding substituents to the indole or pyridine rings) and calculating various molecular descriptors, a quantitative model of reactivity can be built. mdpi.commdpi.comrsc.org

Key descriptors derived from QM calculations, such as HOMO/LUMO energies, Mulliken charges, and MEP values, can be used to predict the most likely sites for reaction. For example, a more electron-withdrawing substituent on the pyridine ring would be expected to lower the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. Conversely, an electron-donating group on the indole ring would raise the HOMO energy, making the molecule a better electron donor and more reactive towards electrophiles.

Fukui functions are another powerful tool for predicting reactivity. amadischem.com These functions identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations could pinpoint the most reactive atoms for various types of reactions, providing a more nuanced picture than simple charge analysis. By correlating these calculated descriptors with experimentally observed reaction rates or yields for a series of related compounds, a predictive SRR model can be developed.

Interactive Data Table: SRR Descriptors and Predicted Reactivity

| Descriptor | Influence on Reactivity | Predicted Outcome |

| HOMO Energy | Higher value increases nucleophilicity | Enhanced reactivity towards electrophiles |

| LUMO Energy | Lower value increases electrophilicity | Enhanced reactivity towards nucleophiles |

| Fukui Function f+ | Indicates site for nucleophilic attack | Carbonyl carbon and pyridine ring carbons |

| Fukui Function f- | Indicates site for electrophilic attack | Indole ring carbons and nitrogen |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde with high purity?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions involving the introduction of a pyridin-2-yl group to the indole scaffold. A common intermediate step involves refluxing 1H-indole-3-carbaldehyde derivatives with hydroxylamine in ethanol to form oxime intermediates, which are further functionalized . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to achieving yields >80%. Purification via column chromatography using ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and aromatic/heterocyclic backbone .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For example, bond angles and lengths around the aldehyde group can be validated against single-crystal data to confirm planar geometry .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H] for CHNO: calculated 232.0743) .

Advanced Research Questions

Q. How can the aldehyde functional group in this compound be exploited for designing coordination complexes?

- Methodological Answer : The aldehyde and pyridyl nitrogen serve as potential binding sites for transition metals. For example:

- Cobalt Complexes : React with CoCl to form dinuclear complexes where the ligand bridges two Co centers. Monitor coordination via UV-Vis (d-d transitions at ~500–600 nm) and magnetic susceptibility measurements .

- Ligand Design : Modify the aldehyde to form Schiff base ligands (e.g., condensation with amines) for enhanced metal-binding affinity. Characterize stability constants via potentiometric titrations .

Q. What strategies resolve discrepancies between computational and experimental structural data for derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311G++(d,p) level and compare bond lengths/angles with X-ray data (e.g., C=O bond: 1.21–1.23 Å experimentally vs. 1.22 Å computationally) .

- Hirshfeld Surface Analysis : Identify non-covalent interactions (e.g., π-π stacking, hydrogen bonds) that may cause deviations in crystal packing vs. gas-phase models .

Q. How does the reactivity of the aldehyde group vary under different catalytic conditions?

- Methodological Answer :

- Oxime Formation : React with hydroxylamine hydrochloride in ethanol (80°C, 6 h) to yield oxime derivatives. Monitor conversion via TLC (R shift from 0.5 to 0.3 in ethyl acetate/hexane) .